molecular formula C18H19F3N4O3 B2970068 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1021131-05-4

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B2970068
CAS No.: 1021131-05-4
M. Wt: 396.37
InChI Key: JCVCNTOBYHOUNY-UHFFFAOYSA-N
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Description

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

A study by Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds related to the pyridazinone family, providing insights into their structural and electronic properties. These findings highlight the importance of molecular geometry and electronic distribution in understanding the pharmacological potential of such compounds (Georges, Vercauteren, Evrard, & Durant, 1989).

Discovery and Clinical Evaluation

Bradbury et al. (2013) reported on the discovery of AZD3514, an androgen receptor downregulator that underwent clinical trials for advanced prostate cancer treatment. This work demonstrates the compound's progression from structural modification to clinical evaluation, emphasizing the compound's therapeutic potential (Bradbury et al., 2013).

Molecular Docking and Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine derivatives, revealing moderate to good binding energies on target proteins. Such studies are pivotal in drug discovery, indicating the compound's utility in designing potent therapeutic agents (Flefel et al., 2018).

Herbicidal Applications

Research by Hilton et al. (1969) explored the herbicidal properties of pyridazinone chemicals, including their mode of action and efficacy compared to other herbicides. This research underscores the compound's broader applications beyond pharmacology, demonstrating its potential in agricultural settings (Hilton et al., 1969).

Antimicrobial Activity

Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine and thieno[2,3-c]pyridazine derivatives with sulfonamido moieties, showing potential as antimicrobial agents. Such studies contribute to the ongoing search for new antibiotics in response to rising antimicrobial resistance (Al-Kamali & Al-Hazmi, 2014).

Properties

IUPAC Name

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-27-14-5-3-12(11-15(14)28-2)13-4-6-16(23-22-13)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVCNTOBYHOUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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